![molecular formula C16H16N2O2S2 B2961007 N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide CAS No. 325957-01-5](/img/structure/B2961007.png)

N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

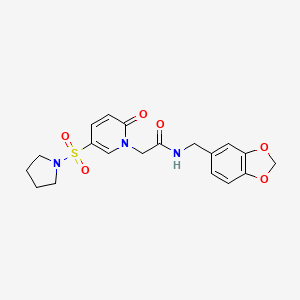

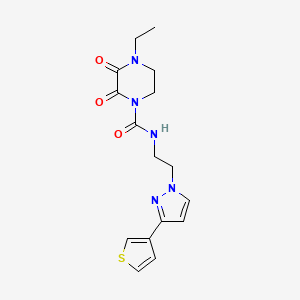

“N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide” is a chemical compound with the CAS Number: 325957-01-5 . It has a molecular weight of 332.45 and its IUPAC name is 4,4’-disulfanediylbis (N-methylbenzamide) . The compound is also known by the synonyms Benzamide, 4,4’-dithiobis[N-methyl-;Benzamide, 4,4’-dithiobis[N-methyl- (9CI);N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide .

Molecular Structure Analysis

The InChI code for “N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide” is 1S/C16H16N2O2S2/c1-17-15 (19)11-3-7-13 (8-4-11)21-22-14-9-5-12 (6-10-14)16 (20)18-2/h3-10H,1-2H3, (H,17,19) (H,18,20) . The InChI key is NDNDFUXELKXOBS-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- The crystal structure and Hirshfeld surface analysis of related compounds have been extensively studied. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a similar compound, was determined using X-ray crystallography, revealing insights into its molecular interactions and stability (Etsè et al., 2019).

Synthesis and Characterization

- Research has been conducted on the synthesis and characterization of sulfanilamide derivatives, which include compounds structurally similar to N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide. These studies involve techniques like IR, NMR, UV-Vis spectra, and X-ray diffraction to understand their molecular properties (Lahtinen et al., 2014).

Antimicrobial Activities

- Compounds like N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide have been evaluated for their antimicrobial activities. Studies involving the synthesis of novel derivatives and their testing against various bacterial and fungal strains are common in this area of research (Mange et al., 2013).

Electrophysiological Activity

- The synthesis and cardiac electrophysiological activity of N-substituted benzamides, similar to the compound , have been investigated. These studies focus on understanding the potential of these compounds in treating heart-related disorders (Morgan et al., 1990).

Enzyme Inhibition Studies

- Research on aromatic sulfonamide inhibitors of carbonic anhydrases is relevant here. These studies aim at identifying compounds that can effectively inhibit certain enzymes, which is crucial in drug development for various diseases (Supuran et al., 2013).

Metabolic Pathway Analysis

- Investigating the metabolic pathways of similar compounds is another significant area of research. For example, studies on the oxidative metabolism of antidepressants help in understanding how these compounds are processed in the body (Hvenegaard et al., 2012).

Anticancer Drug Development

- The design and synthesis of compounds for potential use as anticancer drugs is another important application. This involves assessing the biological activity of these compounds and their effectiveness in inhibiting cancer cell proliferation (Zhou et al., 2008).

Metabolism and Excretion Studies

- Research on the absorption, distribution, metabolism, and excretion of compounds similar to N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide provides insights into their pharmacokinetics, which is crucial for drug development (Yue et al., 2011).

Antidementia Agent Development

- Studies on the synthesis and evaluation of anti-acetylcholinesterase activity of related compounds contribute to the development of antidementia agents. This research is pivotal in finding treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Eigenschaften

IUPAC Name |

N-methyl-4-[[4-(methylcarbamoyl)phenyl]disulfanyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-17-15(19)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(20)18-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNDFUXELKXOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2960924.png)

![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)

![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)

![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)

![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)

![Methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960943.png)